molecular formula C14H10Cl2O3 B6406845 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261965-10-9

2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406845
CAS RN: 1261965-10-9
M. Wt: 297.1 g/mol
InChI Key: FKDBGZHEFUFZPK-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid (2C5C4C2MPBA) is an important organic acid that is widely used in scientific research. It is an aromatic acid with a molecular weight of 266.53 g/mol, and it has a melting point of 139-141 °C. 2C5C4C2MPBA is a white powder that is soluble in water and other organic solvents. 2C5C4C2MPBA is a versatile compound that has many applications in scientific research, and it has been used in a variety of different studies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an acid in aqueous solutions and as a base in non-aqueous solutions. It is also believed that the compound can act as a catalyst in certain reactions, and it is thought to be involved in the synthesis of certain organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, and it is thought to be involved in the regulation of certain metabolic processes. It is also believed that 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% can act as an antioxidant and can reduce the oxidative stress associated with certain diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and is readily available. It is also a relatively inexpensive compound and can be stored for long periods of time without degradation. The main limitation of 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in scientific research. One potential application is the development of new pharmaceuticals and other organic compounds. 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could also be used in the synthesis of polymers and other materials. Additionally, 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of other organic compounds. Finally, 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could be used to study the mechanisms of action of certain enzymes and other biological molecules.

Synthesis Methods

2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% can be synthesized in a two-step process. In the first step, 4-chloro-2-methoxyphenylbenzoic acid (4C2MPBA) is reacted with phosphorus oxychloride (POCl3) in the presence of anhydrous pyridine. This reaction produces 2-chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid (2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95%). In the second step, the 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is then purified by recrystallization from a mixture of ethanol and water.

Scientific Research Applications

2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has many applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of new organic compounds and as an intermediate in the synthesis of pharmaceuticals. 2-Chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has also been used in the synthesis of polymers and in the preparation of other organic compounds.

properties

IUPAC Name

2-chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-4-10(13)8-2-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDBGZHEFUFZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691085
Record name 4,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-10-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4,4′-dichloro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261965-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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